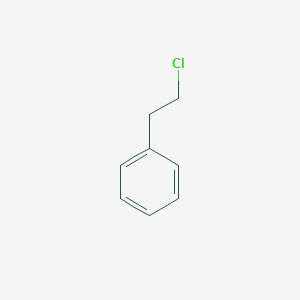

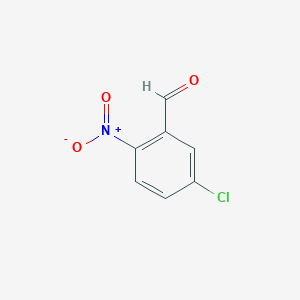

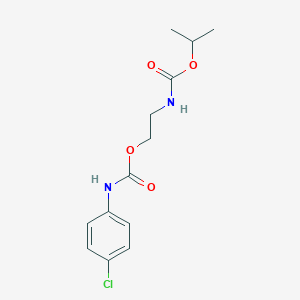

2-(propan-2-yloxycarbonylamino)ethyl N-(4-chlorophenyl)carbamate

Übersicht

Beschreibung

“2-(propan-2-yloxycarbonylamino)ethyl N-(4-chlorophenyl)carbamate” is a chemical compound12. However, there is limited information available about this specific compound. It is important to note that Sigma-Aldrich provides similar compounds to early discovery researchers as part of a collection of rare and unique chemicals1.

Synthesis Analysis

Unfortunately, I couldn’t find any specific synthesis analysis for “2-(propan-2-yloxycarbonylamino)ethyl N-(4-chlorophenyl)carbamate”. However, similar compounds have been synthesized and evaluated for their anti-tubercular activity3.Molecular Structure Analysis

The molecular structure of “2-(propan-2-yloxycarbonylamino)ethyl N-(4-chlorophenyl)carbamate” is not readily available. However, a similar compound, “2-(DIETHYLAMINO)ETHYL N-(4-CHLOROPHENYL)CARBAMATE”, has a linear formula of C13H19ClN2O24.Chemical Reactions Analysis

There is no specific information available on the chemical reactions involving “2-(propan-2-yloxycarbonylamino)ethyl N-(4-chlorophenyl)carbamate”. However, ethyl carbamate, a related compound, is known to form in low quantities in many types of fermented foods and drinks5.Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(propan-2-yloxycarbonylamino)ethyl N-(4-chlorophenyl)carbamate” are not readily available. However, a similar compound, “2-(DIETHYLAMINO)ETHYL N-(4-CHLOROPHENYL)CARBAMATE”, has a molecular weight of 270.7624.Wissenschaftliche Forschungsanwendungen

Optical Properties and Electroluminescence

Research on carbazole and triphenylamine-substituted ethenes, which share a structural motif with 2-(propan-2-yloxycarbonylamino)ethyl N-(4-chlorophenyl)carbamate, has shown that these compounds exhibit aggregation-induced emission, mechanochromism, and blue electroluminescence. These properties are significant for the development of new optoelectronic materials, with potential applications in light-emitting diodes (LEDs) and sensors (Chan et al., 2014).

Carbon Dioxide as a Carbonylating Agent

The use of carbon dioxide as a carbonylating agent in synthesizing cyclic ureas, 2-oxazolidinones, and 2-oxazinones, underscores a green chemistry approach for the functionalization of amines. This methodology highlights the versatility of carbamate compounds in synthesizing valuable heterocyclic compounds with potential applications in pharmaceuticals and agrochemicals (Paz et al., 2010).

Antimicrobial and Antimycobacterial Activities

A series of substituted 2-hydroxy-3-[(2-aryloxyethyl)amino]propyl 4-[(alkoxycarbonyl)amino]benzoates demonstrated antimicrobial and antimycobacterial activities, indicating the potential of carbamate derivatives in developing new antimicrobial agents. These compounds showed significant activity against mycobacterial species, suggesting their potential use in treating mycobacterial infections (Tengler et al., 2013).

Herbicidal Applications

The crystal structure analysis of propaquizafop, a herbicide that shares a functional group similarity with 2-(propan-2-yloxycarbonylamino)ethyl N-(4-chlorophenyl)carbamate, provides insights into its mode of action and interaction with target sites in plants. This research contributes to the design of more efficient and selective herbicidal agents (Jeon et al., 2014).

Synthesis of Condensed Heterocyclic Compounds

Rhodium-catalyzed oxidative coupling of substituted arene or heteroarene carboxylic acids with alkynes offers a waste-free synthesis method for condensed heterocyclic compounds, illustrating the utility of carbamate compounds in facilitating novel synthetic routes for complex heterocycles (Shimizu et al., 2009).

Safety And Hazards

The safety and hazards of “2-(propan-2-yloxycarbonylamino)ethyl N-(4-chlorophenyl)carbamate” are not readily available. However, ethyl carbamate, a related compound, is known to be a carcinogen5.

Zukünftige Richtungen

The future directions for the research and development of “2-(propan-2-yloxycarbonylamino)ethyl N-(4-chlorophenyl)carbamate” are not readily available. However, given the potential similarities to other carbamate compounds, it could be of interest in various fields of research.

Please note that the information provided is based on the limited data available and may not fully represent the properties of “2-(propan-2-yloxycarbonylamino)ethyl N-(4-chlorophenyl)carbamate”. For more accurate and comprehensive information, further research and analysis would be required.

Eigenschaften

IUPAC Name |

2-(propan-2-yloxycarbonylamino)ethyl N-(4-chlorophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClN2O4/c1-9(2)20-12(17)15-7-8-19-13(18)16-11-5-3-10(14)4-6-11/h3-6,9H,7-8H2,1-2H3,(H,15,17)(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYGKZISHHKFFGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)NCCOC(=O)NC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201324304 | |

| Record name | 2-(propan-2-yloxycarbonylamino)ethyl N-(4-chlorophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201324304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

36.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24807013 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-(propan-2-yloxycarbonylamino)ethyl N-(4-chlorophenyl)carbamate | |

CAS RN |

136204-68-7 | |

| Record name | 2-(propan-2-yloxycarbonylamino)ethyl N-(4-chlorophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201324304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.